molecular formula C17H21N5O3 B2657537 1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea CAS No. 1796987-21-7

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea

Cat. No.: B2657537
CAS No.: 1796987-21-7
M. Wt: 343.387
InChI Key: SZJGMDBLKJKNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenyl)-3-((2-morpholinopyrimidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C17H21N5O3 and its molecular weight is 343.387. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Applications

Synthesis of [11C]HG-10-102-01 as a PET Agent for Parkinson's Disease A study highlights the synthesis of a PET agent, targeting the LRRK2 enzyme in Parkinson's disease. The process involves a multi-step synthesis from 2,4,5-trichloropyrimide and 3-methoxy-4-nitrobenzoic acid, achieving a high radiochemical yield and purity, indicating its potential for brain imaging applications (Wang et al., 2017).

Enzyme Inhibition and Anticancer Properties

Acetylcholinesterase Inhibitors Synthesis A synthesis study of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, showing compatibility with high inhibitory activities (Vidaluc et al., 1995).

Antibacterial Activity of 3-Substituted-6-(3-Ethyl-4-Methylanilino)Uracils This paper discusses the synthesis and evaluation of numerous 3-substituted-6-(3-ethyl-4-methylanilino)uracils for their ability to inhibit bacterial DNA polymerase IIIC and Gram+ bacteria growth. The study shows the potential of these compounds as antibacterial agents, with specific derivatives providing significant protection in mouse models against S. aureus infections (Zhi et al., 2005).

Chemical Structure and Properties

Crystal Structure of Metobromuron An analysis of the crystal structure of Metobromuron, a phenylurea herbicide, reveals the dihedral angle between the urea group and the bromophenyl ring. This study provides insights into the compound's interactions and stability, crucial for designing herbicides with improved efficacy (Kang et al., 2015).

Apoptosis and Autophagy in Cancer Treatment

Synthetic Phenoxypyrimidine-Urea Derivative as a Potential Therapeutic Agent Research on a synthetic phenoxypyrimidine urea derivative, AKF-D52, demonstrates its antiproliferative effects on non-small cell lung cancer cells by inducing apoptosis through both caspase-dependent and -independent pathways, and cytoprotective autophagy. The study underlines the compound's potential as a therapeutic agent for lung cancer treatment (Gil et al., 2021).

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-15-4-2-3-13(11-15)21-17(23)19-12-14-5-6-18-16(20-14)22-7-9-25-10-8-22/h2-6,11H,7-10,12H2,1H3,(H2,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJGMDBLKJKNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.